molecular formula C9H17N3O B11736284 2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol

2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11736284
M. Wt: 183.25 g/mol
InChI Key: DNRCEDQIBIHDCG-UHFFFAOYSA-N
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Description

2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a butylamino group attached to the pyrazole ring and an ethan-1-ol group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 3-(butylamino)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The butylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-[3-(butylamino)-1H-pyrazol-1-yl]ethanal.

    Reduction: Formation of 2-[3-(butylamino)-1H-pyrazol-1-yl]ethanamine.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(methylamino)-1H-pyrazol-1-yl]ethan-1-ol
  • 2-[3-(ethylamino)-1H-pyrazol-1-yl]ethan-1-ol
  • 2-[3-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol

Uniqueness

2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of the butylamino group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with shorter alkyl chains. The butyl group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[3-(butylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H17N3O/c1-2-3-5-10-9-4-6-12(11-9)7-8-13/h4,6,13H,2-3,5,7-8H2,1H3,(H,10,11)

InChI Key

DNRCEDQIBIHDCG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1)CCO

Origin of Product

United States

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